molecular formula C19H23N3O2 B2391009 (4-(Tert-butyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034246-57-4

(4-(Tert-butyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2391009
CAS RN: 2034246-57-4
M. Wt: 325.412
InChI Key: YZCCABYJXYSMIH-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound has been studied extensively to determine its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Chemical Structure

  • An efficient one-pot synthetic procedure for pyrrole derivatives, including compounds similar to "(4-(Tert-butyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone," was developed using acetophenone and trimethylacetaldehyde. This method is economical and yields good outcomes, showcasing the compound's potential in synthesizing pyrrole derivatives efficiently (R. Kaur & Kapil Kumar, 2018).

  • The crystal structure of a related compound, (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylideneamino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, was determined, revealing insights into the molecular conformation and interactions. This study contributes to understanding the structural aspects of similar compounds (M. Akkurt et al., 2003).

Chemical Reactions and Properties

  • The study on the aerobic oxidation of primary alcohols, including methanol, by Copper(II)− and Zinc(II)−Phenoxyl Radical Catalysts, involves complex ligands similar to "(4-(Tert-butyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone." It provides valuable data on the catalytic capabilities and the oxidation process, emphasizing the role of tert-butyl and pyrimidin-4-yloxy groups in facilitating these reactions (P. Chaudhuri et al., 1999).

properties

IUPAC Name

(4-tert-butylphenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-19(2,3)15-6-4-14(5-7-15)18(23)22-11-9-16(12-22)24-17-8-10-20-13-21-17/h4-8,10,13,16H,9,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCCABYJXYSMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Tert-butyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

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